(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone
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Overview
Description
This compound is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It belongs to a class of compounds that are common structural units in pharmacological drugs and medicinal chemistry . The compound has a molecular formula of C25H30N4O3S2
.
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . The process includes coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Patel et al. (2011) synthesized a series of compounds related to benzothiazoles and pyridine derivatives, exploring their antimicrobial activities. The study suggests the potential of such compounds for further development as antimicrobial agents, highlighting the relevance of the core structure in medicinal chemistry research Patel, Agravat, & Shaikh, 2011.
Biological Activity and Drug Development
- Pancholia et al. (2016) investigated benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Their research identified several compounds with significant potential against Mycobacterium tuberculosis, contributing to the search for new anti-tuberculosis drugs Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016.
Antagonist Activity
- Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), indicating the compound's potential as a template for developing therapeutics targeting this receptor Romero, Hastings, Moningka, Guo, Wang, Di Salvo, Lei, Trusca, Deng, Tong, Terebetski, Ball, & Ujjainwalla, 2012.
Insecticidal Activity
- Ding et al. (2019) designed and synthesized new piperidine thiazole compounds with significant insecticidal activities against armyworm. This research showcases the potential of such compounds in agricultural applications, particularly for pest control Ding, Pan, Yin, Tan, & Zhang, 2019.
Pharmacological Evaluation
- Tsuno et al. (2017) identified a novel series of compounds as selective antagonists for the TRPV4 channel, showing an analgesic effect in models of mechanical hyperalgesia. These findings suggest potential therapeutic applications for pain management Tsuno, Yukimasa, Yoshida, Suzuki, Nakai, Ogawa, Fujiu, Takaya, Nozu, Yamaguchi, Matsuda, Funaki, Yamanada, Tanimura, Nagamatsu, Asaki, Horita, Yamamoto, Hinata, Soga, Imai, Morioka, Kanemasa, Sakaguchi, & Iso, 2017.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity , suggesting that they may cause molecular and cellular changes that inhibit the growth of M. tuberculosis.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S2/c1-3-19-8-11-21-23(17-19)33-25(26-21)28-15-13-27(14-16-28)24(30)22-5-4-12-29(22)34(31,32)20-9-6-18(2)7-10-20/h6-11,17,22H,3-5,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJWNOSRFCZDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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